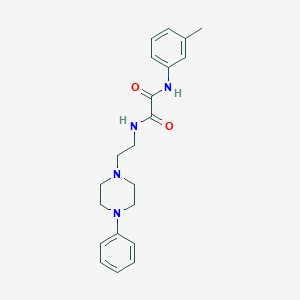

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

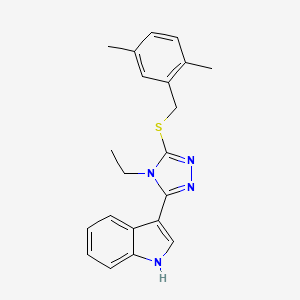

“N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The phenyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a heterocyclic amine, and two amide groups. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the piperazine ring could potentially undergo N-alkylation, and the amide groups could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as its degree of ionization, solubility, and lipophilicity could influence its behavior in a biological system .科学的研究の応用

Arylpiperazine Derivatives and Serotonin Receptors

Arylpiperazine derivatives, including compounds structurally related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, have been extensively studied for their affinity towards serotonin receptors. These compounds are known to interact with both 5-HT1A and 5-HT2C receptors, influencing various neurological pathways. The modulation of these receptors suggests potential applications in treating neurological disorders, including depression, anxiety, and schizophrenia, by balancing serotonin levels in the brain (Glennon, Naiman, Lyon, & Titeler, 1988).

Anticonvulsant Activity of Piperazine Derivatives

Hybrid molecules that incorporate the piperazine structure have shown broad spectra of anticonvulsant activity in preclinical models. These findings underline the potential of piperazine derivatives in the development of new antiepileptic drugs (AEDs), offering a promising therapeutic approach for epilepsy treatment. The effectiveness of these compounds across various seizure models highlights their potential in addressing different forms of epilepsy and pharmacoresistant seizures (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Interaction with α1A-Adrenoceptor

The binding affinity of N-phenylpiperazine derivatives towards the α1A-adrenoceptor, a critical receptor in cardiovascular system regulation, indicates the potential use of these compounds in cardiovascular disease treatment. By understanding the binding mechanisms, researchers can design drugs that specifically target diseases related to the cardiovascular system, offering a pathway to novel therapeutic agents (Zhao, Wang, Liu, Fan, Zhang, Yu, Wang, Li, Zhang, & Zheng, 2015).

Catalytic Applications

The use of copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides showcases the chemical utility of compounds related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide in synthetic chemistry. This application is crucial for developing pharmaceuticals and other organic compounds, demonstrating the versatility of piperazine derivatives beyond their biological interactions (De, Yin, & Ma, 2017).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N'-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-17-6-5-7-18(16-17)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVFGYNLBFMLIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890568.png)

![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)

![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)

![(E)-ethyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2890574.png)

![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)

![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)

![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)